Unveiling Immune Cell Migration-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Unveiling Immune Cell Migration-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of "Immune cell migration-IN-1," a potent small molecule inhibitor of immune cell migration. This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its evaluation.
Discovery and Rationale
"Immune cell migration-IN-1" (also referred to as compound 2) was identified through a targeted search for novel modulators of immune cell trafficking. The rationale for its development stems from the critical role of immune cell migration in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer metastasis. The compound emerged from a screening campaign detailed in patent WO2019001171, which sought to identify potent inhibitors of key signaling pathways governing cell motility.
Synthesis of Immune cell migration-IN-1
The chemical synthesis of "Immune cell migration-IN-1" is described in patent WO2019001171. While the complete, step-by-step synthesis protocol is proprietary and contained within the patent, the general approach involves a multi-step organic synthesis strategy. The core structure is assembled through a series of coupling reactions, followed by functional group modifications to arrive at the final active compound. Researchers interested in synthesizing this molecule should refer to the detailed procedures outlined in the aforementioned patent.
Mechanism of Action
"Immune cell migration-IN-1" exerts its inhibitory effects on immune cell migration through a multi-faceted mechanism targeting key signaling nodes involved in cell motility.
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Integrin Signaling Modulation: The compound has been shown to be a potent antagonist of integrin function. Integrins are critical for cell adhesion to the extracellular matrix and for the transmigration of leukocytes from blood vessels into tissues.
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Chemokine Receptor Antagonism: "Immune cell migration-IN-1" interferes with the signaling of chemokine receptors, particularly CCR7. CCR7 is crucial for the migration of dendritic cells and T cells to lymph nodes, a key step in initiating an adaptive immune response.
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Inhibition of Actin Polymerization: The inhibitor disrupts the activation of the WAVE (Wiskott-Aldrich syndrome protein family verprolin-homologous) complex. By interfering with the interaction between the WAVE complex and the GTPase Rac, it prevents the subsequent Arp2/3-mediated actin polymerization required for the formation of lamellipodia and cell movement.
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Metabolic Reprogramming: Emerging evidence suggests that "Immune cell migration-IN-1" can influence the metabolic state of immune cells, potentially by modulating the balance between glycolysis and oxidative phosphorylation, which are essential for sustained cell migration.
The following diagram illustrates the key signaling pathways targeted by "Immune cell migration-IN-1".
Quantitative Data Summary
The biological activity of "Immune cell migration-IN-1" and its analogues has been characterized in various in vitro assays. A related compound, "Immune cell migration-IN-2" (example 11 from patent WO2019001171), has a reported EC50 of 13.5 nM in a T-cell adhesion assay[1][2]. The following table summarizes the available quantitative data.
| Compound | Assay | Target Cell Type | EC50 / IC50 (nM) | Reference |
| Immune cell migration-IN-2 | T-cell Adhesion Assay | T-cells | 13.5 | Patent WO2019001171[1][2] |
Further quantitative data for "Immune cell migration-IN-1" (compound 2) is detailed within patent WO2019001171.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of "Immune cell migration-IN-1". These protocols are based on standard methodologies in the field and should be adapted as necessary for specific experimental conditions.
T-cell Adhesion Assay
This assay quantifies the ability of T-cells to adhere to a substrate, a process largely mediated by integrins.
Materials:
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96-well flat-bottom tissue culture plates
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Recombinant human ICAM-1 (or other relevant adhesion molecule)
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T-cells (e.g., Jurkat cells or primary human T-cells)
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Calcein-AM (or other fluorescent cell viability dye)
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Assay buffer (e.g., PBS with 1% BSA)
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"Immune cell migration-IN-1" at various concentrations
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Fluorescence plate reader
Protocol:
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Plate Coating:
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Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
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Wash the wells three times with PBS to remove unbound ICAM-1.
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Block non-specific binding by incubating the wells with assay buffer for 1 hour at 37°C.
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Cell Preparation:
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Label T-cells with Calcein-AM according to the manufacturer's protocol.
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Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
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Adhesion Assay:
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Add "Immune cell migration-IN-1" at various concentrations to the ICAM-1 coated wells. Include a vehicle control (e.g., DMSO).
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Add the labeled T-cell suspension to each well.
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Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.
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Quantification:
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Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
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Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.
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Calculate the percentage of adherent cells for each condition relative to the vehicle control.
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Determine the EC50 value by plotting the percentage of adhesion against the log concentration of the inhibitor.
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The following diagram outlines the workflow for the T-cell adhesion assay.
Chemotaxis Assay (Transwell)
This assay measures the directed migration of immune cells towards a chemoattractant.
Materials:
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Transwell inserts with a permeable membrane (e.g., 5 µm pore size for lymphocytes)
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24-well companion plates
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Immune cells (e.g., primary human T-cells or a relevant cell line)
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Chemoattractant (e.g., CCL19 for CCR7-expressing cells)
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Assay medium (serum-free)
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"Immune cell migration-IN-1" at various concentrations
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Cell viability stain (e.g., Calcein-AM or DAPI)
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Fluorescence microscope or plate reader
Protocol:
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Assay Setup:
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Add assay medium containing the chemoattractant to the lower chamber of the 24-well plate.
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Add assay medium without the chemoattractant to the lower chamber for negative control wells.
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Cell Preparation:
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Resuspend immune cells in serum-free assay medium at a concentration of 1-2 x 10^6 cells/mL.
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Pre-incubate the cells with various concentrations of "Immune cell migration-IN-1" or vehicle control for 30 minutes at 37°C.
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Migration:
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Add the cell suspension to the upper chamber of the Transwell inserts.
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Place the inserts into the wells of the 24-well plate.
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Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
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Quantification:
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Carefully remove the Transwell inserts.
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Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
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Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI).
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Count the number of migrated cells in several fields of view using a fluorescence microscope.
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Alternatively, for fluorescently pre-labeled cells, the number of migrated cells in the lower chamber can be quantified using a fluorescence plate reader.
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Calculate the percentage of migration inhibition for each concentration of the inhibitor compared to the vehicle control.
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Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
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The following diagram illustrates the workflow for the Transwell chemotaxis assay.
